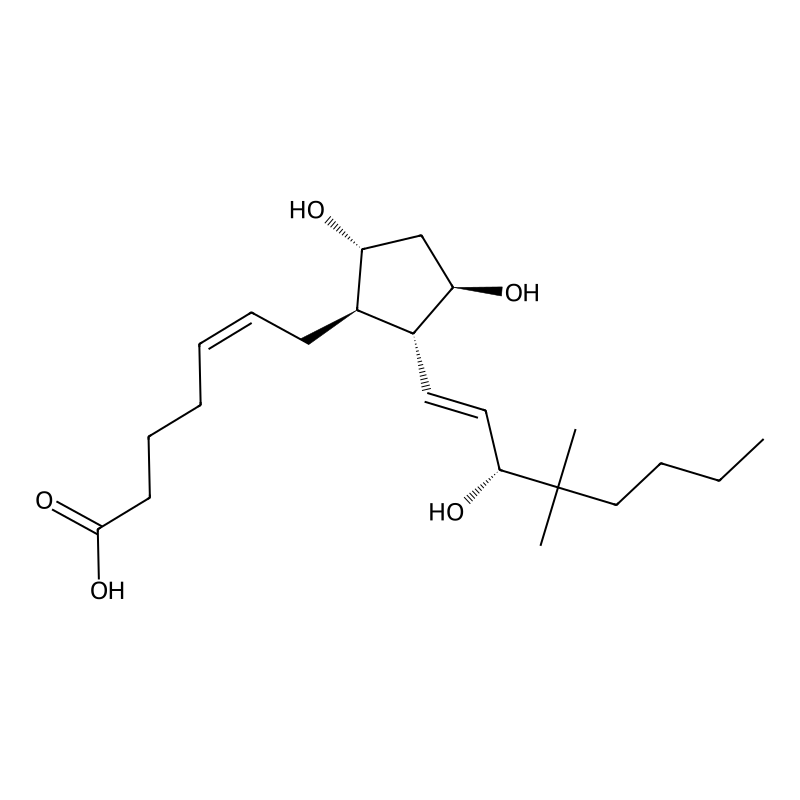

16,16-dimethyl-PGF2beta

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Analog of PGF2β:

16,16-dimethyl-PGF2beta is a synthetic metabolically stable analog of prostaglandin F2β (PGF2β) []. PGF2β is a naturally occurring lipid mediator involved in various physiological processes, including smooth muscle contraction, platelet aggregation, and vasoconstriction []. The addition of two methyl groups at the 16th carbon position of PGF2β enhances its resistance to enzymatic degradation, leading to a prolonged half-life in vivo [].

Applications in Research:

Gastrointestinal Protection:

Studies have investigated the potential of 16,16-dimethyl-PGF2beta in protecting the gastrointestinal mucosa from various damaging agents, including ulcers. The compound demonstrates properties that might contribute to this protective effect, such as stimulating mucus secretion and enhancing microvascular blood flow [, ].

Hematopoietic Stem Cell Research:

Research suggests that 16,16-dimethyl-PGF2beta can influence hematopoietic stem cells, which are responsible for generating various blood cell types. The compound may help preserve the self-renewal properties of these cells while preventing their differentiation during expansion in culture, potentially supporting future therapeutic applications [].

16,16-dimethyl-prostaglandin F2beta is a synthetic analog of prostaglandin F2alpha, which is a member of the prostaglandin family—bioactive lipids derived from arachidonic acid. This compound is characterized by the addition of two methyl groups at the 16 position of the prostaglandin structure, which significantly alters its biological activity and pharmacological properties. The chemical formula for 16,16-dimethyl-prostaglandin F2beta is C22H38O5, and its molecular weight is approximately 370.54 g/mol .

16,16-dimethyl-prostaglandin F2beta exhibits notable biological activities, primarily influencing smooth muscle contraction and vasodilation. It acts as a potent agonist at prostaglandin receptors, particularly the prostaglandin F receptor (FP receptor), which mediates various physiological responses including uterine contraction and modulation of vascular tone. Its structural modifications enhance its stability and potency compared to natural prostaglandins, making it a valuable tool in pharmacological research .

The synthesis of 16,16-dimethyl-prostaglandin F2beta can be achieved through several methods:

- Chemical Synthesis: This involves multi-step organic synthesis techniques starting from simpler precursors such as arachidonic acid or other fatty acids. Key steps include selective alkylation at the 16 position followed by functional group modifications to introduce hydroxyl groups characteristic of prostaglandins.

- Enzymatic Synthesis: Utilizing specific enzymes like cyclooxygenases or lipoxygenases to catalyze the conversion of fatty acids into prostaglandins can yield 16,16-dimethyl-prostaglandin F2beta with high specificity .

- Total Synthesis: Advanced synthetic routes may involve total synthesis strategies that construct the entire molecule from basic building blocks through a series of reactions including protection-deprotection strategies and stereoselective transformations.

The applications of 16,16-dimethyl-prostaglandin F2beta are diverse:

- Pharmaceutical Research: It is used in studies exploring uterine contractions during labor and as a potential treatment for conditions like glaucoma due to its effects on intraocular pressure.

- Animal Reproduction: In veterinary medicine, it is utilized to induce estrus in livestock and manage reproductive cycles .

- Cancer Research: Investigations into its role in modulating tumor microenvironments are ongoing, particularly regarding its effects on angiogenesis and inflammation.

Studies on the interactions of 16,16-dimethyl-prostaglandin F2beta with various receptors have shown that it effectively binds to and activates FP receptors. This activation leads to increased intracellular calcium levels and subsequent physiological responses such as smooth muscle contraction. Additionally, it has been investigated for its potential inhibitory effects on certain enzymes involved in prostaglandin metabolism, enhancing its therapeutic efficacy .

Several compounds share structural similarities with 16,16-dimethyl-prostaglandin F2beta. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Prostaglandin F2alpha | Natural analog without methyl substitutions | Plays a key role in reproductive physiology |

| 15-deoxy-Δ12,14-prostaglandin J2 | Contains an α,beta-unsaturated carbonyl group | Exhibits anti-inflammatory properties |

| 16-phenyl-17-methyl-PGF2alpha | Substituted phenyl group at the 16 position | Increased potency in inducing labor |

| 17-phenyl-trinorprostaglandin E2 | Lacks the C-20 carboxylic acid group | Used primarily in research settings |

The unique feature of 16,16-dimethyl-prostaglandin F2beta lies in its enhanced stability and potency compared to natural counterparts, making it a valuable compound for both therapeutic applications and research purposes .